3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-
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Overview
Description
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- typically involves the reaction of 3-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acid chloride, which then reacts with piperidine to form the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzoyl moiety but lacks the piperidine ring.
1-Piperidinepropanoic acid: Contains the piperidine ring but lacks the trifluoromethyl group.
Uniqueness: 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C16H18F3NO3 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-5-1-4-12(9-13)15(23)20-8-2-3-11(10-20)6-7-14(21)22/h1,4-5,9,11H,2-3,6-8,10H2,(H,21,22) |
InChI Key |
HRSHDKRJMACNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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